molecular formula C17H20O4 B2599573 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione CAS No. 112404-28-1

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2599573
CAS No.: 112404-28-1
M. Wt: 288.343
InChI Key: ZNYKWRZMVVDEPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione consists of a cyclohexane ring with two substituents: a 2-oxoethyl group and a 4-methoxyphenyl group. The compound’s stereochemistry and conformation play a crucial role in its properties and reactivity. The optimized molecular structure obtained through quantum-chemical calculations aligns well with the crystal structure determined by X-ray diffraction .

Scientific Research Applications

Chemosensor Development

2-(2-(4-methoxy-2-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione and its analogs have been synthesized as chemosensors with reversible “on–off” sensing capabilities for biologically and environmentally significant Co2+. These sensors exhibit excellent selectivity and sensitivity, with fluorescence enhancement in response to Co2+ over other cations in ethanol aqueous solution (Subhasri & Anbuselvan, 2014).

Crystallography and Molecular Structure

Research into the crystal and molecular structure of derivatives of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione has been conducted. These studies contribute to understanding the molecular conformation and intramolecular interactions, which are essential in fields like material science and pharmaceuticals (Li & Wang, 2009); (Kharchenko et al., 1987).

Synthesis and Chemical Reactions

The compound and its related derivatives are used in various synthetic processes. For instance, Michael 1:1 adducts by acid-catalyzed reaction during the synthesis of spiro and spiroketal compounds have been reported, highlighting its utility in organic synthesis (Hossain et al., 2020).

Spectral and RAHB Studies

Spectral and resonance-assisted hydrogen bonding (RAHB) studies on arylhydrazones of β-diketones, including derivatives of this compound, contribute to the understanding of their chemical properties and potential applications (Sethukumar et al., 2011).

Biochemical Studies

Studies on the synthesis, structure, and biological activity of metal complexes with an enaminodione derivative of this compound have been conducted. These studies contribute to understanding the compound's interactions with biological systems and potential applications in biochemistry and pharmacology (Eremina et al., 2021).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-17(2)9-15(19)13(16(20)10-17)8-14(18)11-4-6-12(21-3)7-5-11/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYKWRZMVVDEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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